molecular formula C24H20N4O4 B13394783 Fmoc-4-azido-D-Phe-OH

Fmoc-4-azido-D-Phe-OH

Cat. No.: B13394783
M. Wt: 428.4 g/mol
InChI Key: FDDCQWPWXJJNFA-UHFFFAOYSA-N
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Description

4-Azido-N-Fmoc-D-phenylalanine is an unusual amino acid derivative used primarily in solid-phase peptide synthesis. The compound features an azido group attached to the phenyl ring and a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino group. This structure makes it particularly useful for creating photoreactive affinity labels and other specialized peptides .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Azido-N-Fmoc-D-phenylalanine typically involves the following steps:

    Protection of the Amino Group: The amino group of D-phenylalanine is protected using the Fmoc group. This is achieved by reacting D-phenylalanine with Fmoc chloride in the presence of a base such as sodium carbonate.

    Introduction of the Azido Group: The azido group is introduced by nitration of the phenyl ring followed by reduction to an amine and subsequent diazotization and azidation.

Industrial Production Methods

Industrial production of 4-Azido-N-Fmoc-D-phenylalanine follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated solid-phase peptide synthesis (SPPS) techniques .

Chemical Reactions Analysis

Types of Reactions

4-Azido-N-Fmoc-D-phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The azido group in 4-Azido-N-Fmoc-D-phenylalanine can be converted to a reactive intermediate that forms covalent bonds with target molecules upon activation by light or chemical reagents. This makes it useful for creating photoreactive probes that can covalently label proteins and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Azido-N-Fmoc-D-phenylalanine is unique due to its azido group, which provides versatility in bioorthogonal chemistry and photoreactive labeling. This sets it apart from other derivatives that may not have the same reactivity or applications .

Properties

Molecular Formula

C24H20N4O4

Molecular Weight

428.4 g/mol

IUPAC Name

3-(4-azidophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C24H20N4O4/c25-28-27-16-11-9-15(10-12-16)13-22(23(29)30)26-24(31)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,31)(H,29,30)

InChI Key

FDDCQWPWXJJNFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)N=[N+]=[N-])C(=O)O

Origin of Product

United States

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